5-bromo-1H-indol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromo-1H-indol-2-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H,10H2 |
InChI Key |
SIEHQTJEKMQJQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)N |
Origin of Product |
United States |
Foundational & Exploratory
2-amino-5-bromoindole vs 2-iminoindoline tautomerism
The Tautomeric Dynamics of 2-Amino-5-bromoindole vs. 2-Iminoindoline: A Mechanistic and Analytical Guide
Executive Summary
The structural equilibrium between 2-aminoindoles and their 2-iminoindoline tautomers represents a critical variable in the design of kinase inhibitors, 5-lipoxygenase (5-LO) inhibitors, and complex polyheterocyclic precursors[1]. While the 2-aminoindole form is generally stabilized by the aromaticity of the indole core, the introduction of a halogen at the 5-position (e.g., 5-bromo) fundamentally perturbs the electronic landscape. This whitepaper deconstructs the thermodynamic causality, electronic influences, and self-validating analytical workflows required to accurately characterize the tautomeric state of 2-amino-5-bromoindole.
The Thermodynamic Reality of the Tautomeric Shift
The tautomerism between 2-amino-5-bromoindole and 5-bromo-2-iminoindoline is a classic proton-transfer equilibrium. The migration of a proton from the exocyclic amine (in the amino form) to the C3 position of the pyrrole ring (in the imino form) dictates the molecule's reactivity profile[2].
-
2-Amino-5-bromoindole (Enamine/Aromatic Form): Features an endocyclic C2=C3 double bond. The pyrrole ring maintains its
electron aromaticity, which provides a significant thermodynamic driving force favoring this state in non-polar environments. -
5-Bromo-2-iminoindoline (Imine Form): Features an exocyclic C2=N double bond and an
-hybridized C3 carbon ( ). This form breaks the aromaticity of the pyrrole ring but can be preferentially stabilized by highly polar, hydrogen-bond-accepting solvents (like DMSO) or specific crystallization conditions[3].
Caption: Tautomeric equilibrium between 2-amino-5-bromoindole and 2-iminoindoline.
Causality of the 5-Bromo Substitution
Why does the 5-bromo substitution matter? In unsubstituted 2-aminoindole, the electron density is heavily localized within the pyrrole ring, strongly favoring the aromatic enamine tautomer. However, a bromine atom at the 5-position exerts competing electronic effects:
-
Inductive Effect (-I): Bromine is highly electronegative, withdrawing electron density from the benzene ring through the
-bond framework. -
Mesomeric Effect (+M): Bromine's lone pairs can weakly donate into the
-system, though this is overshadowed by the -I effect in halogens.
The Resultant Causality: The net electron-withdrawing nature of the 5-bromo group pulls electron density away from the N1 ring nitrogen. This reduces the pKa of the indole core, subtly destabilizing the aromatic enamine form relative to the imine form. Consequently, 2-amino-5-bromoindole exhibits a higher propensity to shift toward the 2-iminoindoline tautomer in polar media compared to its unsubstituted counterpart.
Caption: Electronic influence of the 5-bromo group on the tautomeric equilibrium.
Self-Validating Analytical Workflows
To definitively assign the tautomeric state, researchers must employ a self-validating system that cross-references solution-state dynamics (NMR) with solid-state absolute configuration (X-ray crystallography). Relying on a single method introduces critical blind spots due to solvent-induced equilibrium shifts.
Step-by-Step Methodology
Step 1: Synthesis via [3+2] Annulation
-
Procedure: React the corresponding ynamide with 5-bromoanthranil under metal-free conditions using a Lewis acid catalyst (e.g., TMSOTf) in dichloromethane (DCM)[1].
-
Causality for Conditions: The reaction is strictly maintained at -50°C to -20°C under an inert argon atmosphere. 2-Aminoindoles are highly electron-rich and prone to rapid oxidative degradation at room temperature. The low temperature kinetically traps the initial cyclization product, preventing unwanted dimerization.
Step 2: Solution-State Validation (NMR Spectroscopy)
-
Procedure: Dissolve the purified compound in two parallel NMR tubes—one containing
(non-polar) and one containing (highly polar). Acquire and spectra at 400 MHz or higher. -
Causality for Solvent Choice:
lacks hydrogen-bond accepting capabilities, thereby preserving the intramolecular dynamics and typically favoring the aromatic 2-aminoindole form. Conversely, acts as a strong hydrogen-bond acceptor, which can stabilize the more polar 2-iminoindoline tautomer. Comparing the two spectra reveals the equilibrium constant ( ) and solvent dependency[3].
Step 3: Solid-State Validation (X-Ray Crystallography)
-
Procedure: Grow single crystals via slow vapor diffusion (e.g., hexane into a concentrated ethyl acetate solution). Mount the crystal on a diffractometer and solve the structure.
-
Causality for Cross-Validation: While NMR provides a time-averaged view of the equilibrium in solution, X-ray crystallography freezes the molecule in its lowest-energy solid-state conformation. Measuring the C2-N exocyclic bond length provides absolute, irrefutable proof of the dominant tautomer (single vs. double bond character).
Caption: Self-validating workflow for tautomer characterization and quantification.
Quantitative Benchmarks
The following tables summarize the critical quantitative data required to distinguish between the two tautomeric forms.
Table 1: Diagnostic NMR Chemical Shifts
The presence of a
| Diagnostic Feature | 2-Amino-5-bromoindole (Enamine) | 5-Bromo-2-iminoindoline (Imine) |
| ~5.8 ppm (s, 1H, | ~3.5 - 3.8 ppm (s, 2H, | |
| ~4.5 - 5.0 ppm (br s, 2H, | ~8.0 - 8.5 ppm (br s, 1H, | |
| ~145 - 150 ppm (Aromatic | ~165 - 175 ppm (Amidine | |
| ~85 - 95 ppm (Aromatic | ~35 - 45 ppm (Aliphatic |
Table 2: Crystallographic Bond Length Metrics X-ray diffraction provides absolute confirmation by measuring the hybridization state of the C2-N and C2-C3 bonds.
| Bond Vector | 2-Amino-5-bromoindole (Expected) | 5-Bromo-2-iminoindoline (Expected) |
| Exocyclic C2-N | 1.35 - 1.38 Å (Single bond with partial | 1.27 - 1.29 Å (True |
| Endocyclic C2-C3 | 1.36 - 1.39 Å (True | 1.50 - 1.52 Å ( |
| Endocyclic N1-C2 | 1.37 - 1.39 Å (Aromatic delocalization) | 1.34 - 1.36 Å (Amidine resonance) |
References
-
Metal-Free[3+2] Annulation of Ynamides with Anthranils to Construct 2-Aminoindoles Source: Organic Letters (ACS Publications), 2021. URL:[Link][1]
-
Preparation of 3-Diazoindolin-2-imines via Cascade Reaction Between Indoles and Sulfonylazides and Their Extensions to 2,3-Diaminoindoles and Imidazo[4,5-b]indoles Source: Organic Letters (ACS Publications), 2014. URL:[Link][3]
-
2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles Source: Advanced Synthesis & Catalysis (Wiley), 2020. URL:[Link][2]
Sources
role of 5-bromoindole-2-amine in medicinal chemistry
An In-depth Technical Guide to the Role of 5-Bromoindole-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and FDA-approved drugs.[1] The strategic introduction of specific substituents can profoundly modulate the biological activity of this heterocyclic system. This guide focuses on the 5-bromoindole-2-amine core, a scaffold of increasing importance in modern drug discovery. The presence of a bromine atom at the 5-position provides a critical handle for synthetic elaboration and influences the molecule's electronic properties, while the 2-amino group serves as a key pharmacophoric feature, often engaging in crucial hydrogen bonding interactions with biological targets.[1][2] We will explore the synthetic strategies for accessing this scaffold, its role as a pharmacophore in targeting various disease-related proteins, and its application in the development of novel therapeutics, particularly in oncology. This document synthesizes field-proven insights and provides detailed experimental protocols to empower researchers in their drug development endeavors.
Synthetic Strategies for the 2-Aminoindole Scaffold
The construction of the 2-aminoindole core has been a subject of significant research, with numerous methods developed to provide efficient access to this valuable motif. While classical methods often required harsh conditions or pre-functionalized starting materials, modern synthetic chemistry offers more streamlined and versatile approaches.
Modern Synthetic Approaches
Recent advancements have focused on one-pot and multicomponent reactions that build complexity rapidly from simple precursors. A prominent strategy involves the use of ynamides as versatile building blocks.[3] These reactions often proceed through gold- or copper-catalyzed cyclizations.
-
Gold(I)-Catalyzed Hydroamination and Copper(II)-Mediated Oxidative Cyclization : A highly effective one-pot synthesis involves the sequential gold(I)-catalyzed regioselective hydroamination of ynamides with anilines, followed by a copper(II)-mediated oxidative cyclization of the resulting amidine intermediate.[3][4] This protocol is robust, tolerates a wide range of functional groups, and uses readily available starting materials.[4]
-
Gold-Catalyzed C-H Annulation : An alternative approach utilizes a gold-catalyzed C-H annulation of sulfilimines with N-arylynamides.[5] This method generates α-imino gold carbene intermediates which then insert into the ortho C-H bonds of the phenyl groups to form the 2-aminoindole scaffold with high selectivity.[5]
-
Reductive Cyclization : Another powerful one-pot method involves the nucleophilic aromatic substitution (SNAr) reaction of an o-halo-nitroaromatic compound with a cyanoacetamide, followed by a reductive cyclization.[6] This strategy is particularly useful for generating 2-amino-indole-3-carboxamides.[6]
The choice of a specific synthetic route depends on the desired substitution pattern and the availability of starting materials. For derivatives like 5-bromoindole-2-amine, methods starting from the corresponding 4-bromoaniline are generally preferred.
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis of 2-aminoindoles, highlighting the key bond-forming events.
Caption: Generalized workflow for one-pot 2-aminoindole synthesis.
The 5-Bromo-2-aminoindole Scaffold: A Privileged Pharmacophore
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 5-bromo-2-aminoindole scaffold possesses a unique combination of features that make it a potent pharmacophore for various targets, particularly protein kinases.
-
Hydrogen Bonding : The indole N-H and the 2-amino group (NH₂) are excellent hydrogen bond donors, while the nitrogen of the 2-amino group can also act as an acceptor. These interactions are critical for anchoring the molecule within a protein's binding site, often mimicking the interactions of the adenine portion of ATP.
-
Aromatic/Hydrophobic Interactions : The bicyclic indole ring provides a large, flat aromatic surface capable of engaging in π-π stacking and hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
-
The Role of the 5-Bromo Substituent : The bromine atom at the 5-position serves two primary roles. First, it significantly alters the electronic landscape of the indole ring, which can modulate binding affinity. Second, it provides a valuable synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for systematic exploration of the structure-activity relationship (SAR).[1]
Caption: Key pharmacophoric features of the 5-bromoindole-2-amine scaffold.
Applications in Medicinal Chemistry: Targeting Protein Kinases in Oncology
The 5-bromoindole scaffold is particularly prominent in the development of novel anticancer therapeutics, most notably as protein kinase inhibitors.[1] Kinases are a class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The indole core can effectively mimic the purine structure of ATP, enabling compounds to bind to the ATP-binding site of various kinases and inhibit their activity.[1]
EGFR and VEGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis. Several studies have reported the development of 5-bromoindole derivatives as potent inhibitors of these kinases.
-
Mechanism of Action : Derivatives of 5-bromoindole-2-carboxylic acid and related hydrazones have been synthesized and shown to bind to the ATP-binding domain of EGFR and VEGFR-2.[7][8][9] This competitive inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[8] For example, compound 3a (a carbothioamide derivative) was identified as a potent EGFR tyrosine kinase inhibitor, while compound 5BDBIC (a carbohydrazide derivative) was found to be a potent inhibitor of VEGFR-2.[8]
The diagram below shows a simplified representation of the EGFR signaling pathway and the point of inhibition by 5-bromoindole derivatives.
Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
Biological Activity Data
The antiproliferative activity of various 5-bromoindole derivatives has been evaluated against several human cancer cell lines. The data below is summarized from published studies.
| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference |
| 3a | Carbothioamide | HepG2 (Liver) | - | [8] |
| 3a | Carbothioamide | A549 (Lung) | - | [8] |
| 3a | Carbothioamide | MCF-7 (Breast) | - | [8] |
| 5BDBIC | Carbohydrazide | HepG2 (Liver) | 14.3 | [8] |
| 7c | N-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | [10] |
| 7d | N-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 5.86 ± 0.62 | [10] |
Note: Specific IC₅₀ values for compound 3a were described as being the most powerful but not quantified in the abstract.[8] The table demonstrates the potential of these scaffolds, with activities in the low micromolar range.
Experimental Protocols
To facilitate further research, this section provides representative, detailed protocols for the synthesis and biological evaluation of 5-bromoindole derivatives, based on established methodologies.
Protocol: Synthesis of 5-Bromoindole-2-Carboxylic Acid Hydrazide
This two-step protocol describes the synthesis of a key intermediate for creating a variety of 5-bromoindole-2-amine derivatives.[9]
Step 1: Esterification of 5-Bromoindole-2-carboxylic acid
-
Setup : To a solution of 5-bromoindole-2-carboxylic acid (1.0 eq) in absolute ethanol (EtOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) at 5 °C.
-
Reaction : Heat the mixture to 80 °C and reflux for 9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ethyl 5-bromoindole-2-carboxylate can be purified by column chromatography if necessary.
Step 2: Hydrazinolysis of the Ester
-
Setup : Dissolve the ethyl 5-bromoindole-2-carboxylate (1.0 eq) from Step 1 in ethanol.
-
Reaction : Add hydrazine hydrate (N₂H₄·H₂O, excess) to the solution. Heat the mixture to 80 °C and reflux for 9 hours.
-
Workup : Cool the reaction mixture. The product, 5-bromoindole-2-carboxylic acid hydrazide, will often precipitate out of the solution.
-
Purification : Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.
Protocol: In Vitro Antiproliferative (MTT) Assay
This protocol outlines a standard method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[1]
-
Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the 5-bromoindole test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation : Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible under a microscope.
-
Solubilization : Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value using appropriate software.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The 5-bromoindole-2-amine scaffold and its close derivatives represent a highly versatile and valuable platform in medicinal chemistry. Its inherent pharmacophoric features, combined with the synthetic tractability offered by the 5-bromo substituent, have enabled the development of potent inhibitors for a range of therapeutic targets, especially protein kinases implicated in cancer. The data clearly indicates that this core can be decorated to achieve low micromolar, and in some cases nanomolar, potency.
Future research should focus on leveraging the 5-position for more extensive SAR studies through advanced cross-coupling methodologies to improve potency and selectivity. Furthermore, exploring bioisosteric replacements for the indole core itself could lead to novel chemotypes with improved pharmacokinetic properties.[11][12] The continued exploration of this "privileged" scaffold promises to yield a new generation of targeted therapeutics for cancer and other diseases.
References
- Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. (n.d.). Google Scholar.
- Youn, S. W., Yoo, H. J., & Kim, Y. H. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications.
- One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.). PubMed Central (PMC).
- Hashmi, S. K. (n.d.). Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Chemistry Portal.
- Youn, S. W., Yoo, H. J., & Kim, Y. H. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications (RSC Publishing). DOI:10.1039/D0CC06490D.
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). PubMed.
- Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. (2025). Benchchem.
- 5-Bromoindole-2-carboxylic acid. (n.d.). GoldBio.
- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (n.d.). ResearchGate.
- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). PubMed.
- Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic acid... (n.d.). ResearchGate.
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010). PubMed.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI.
- Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central (PMC), National Institutes of Health (NIH).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 6. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-1H-indol-2-amine: Chemical Properties, Synthesis, and Applications in Advanced Drug Discovery
Executive Summary Indole derivatives are foundational to medicinal chemistry, serving as privileged scaffolds for a vast array of therapeutic agents. Among these, the 2-aminoindole core has emerged as a highly potent motif for targeting complex biological pathways, including bacterial two-component systems (TCS) and parasitic infections. This technical whitepaper provides an in-depth analysis of 5-bromo-1H-indol-2-amine , detailing its exact molecular weight, chemical formula, synthetic methodologies, and its strategic application in modern drug development.
Core Chemical Identity and Physicochemical Profiling
The therapeutic potential of 5-bromo-1H-indol-2-amine is intrinsically linked to its precise physicochemical properties. The molecule consists of a planar, aromatic indole core substituted with a primary amine at the C2 position and a bromine atom at the C5 position.
Quantitative Chemical Properties
The fundamental chemical identity of 5-bromo-1H-indol-2-amine is defined by its molecular formula and weight, which dictate its stoichiometric handling and pharmacokinetic baseline . Due to the electron-rich nature of the 2-aminoindole core, the free base is often prone to oxidation; thus, it is frequently synthesized and stored as a hydrochloride salt to ensure long-term stability 1.
Table 1: Physicochemical and Structural Properties
| Property | Value | Structural Implication |
| Molecular Formula | C₈H₇BrN₂ | Defines the core scaffold and elemental composition. |
| Molecular Weight | 211.06 g/mol | Optimal low-molecular-weight fragment for lead optimization. |
| Exact Mass | 209.9793 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 2 (from -NH₂ and indole -NH) | Essential for binding to the ATP-binding pocket of target kinases. |
| H-Bond Acceptors | 1 | Facilitates target-protein interaction and solubility. |
| C5 Bromine Substitution | Heavy Halogen | Increases lipophilicity (logP) and serves as a cross-coupling handle. |
The Strategic Role of the Scaffold in Medicinal Chemistry
The 5-bromo-2-aminoindole scaffold is not merely a structural curiosity; it is a highly engineered fragment designed to interface with specific biological targets.
Disarming Bacterial Virulence (Histidine Kinase Inhibition)
Traditional antibiotics exert bactericidal pressure, inevitably driving the evolution of resistance. 2-Aminoindole derivatives offer an alternative paradigm: anti-virulence . These compounds competitively bind to the highly conserved catalytic and ATP-binding (CA) domain of bacterial histidine kinases (e.g., in Pseudomonas aeruginosa). By blocking ATP binding, they prevent the autophosphorylation required for two-component system (TCS) signaling, thereby shutting down biofilm formation and toxin production without killing the bacteria 2.
Causality Note: The adjacent hydrogen bond donors of the 2-aminoindole core perfectly mimic the adenine ring of ATP, allowing for deep insertion into the CA domain. Protection or alkylation of the exocyclic amine completely abolishes this activity, proving the absolute necessity of the free -NH₂ group 2.
Mechanism of action: 2-aminoindole derivatives inhibiting bacterial two-component system signaling.
The Synthetic Utility of the C5-Bromine
While the 2-aminoindole core provides the biological anchor, the 5-bromo substituent is a strategic inclusion for the synthetic chemist. It acts as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly generate vast libraries of structurally diverse analogs from a single 5-bromo-1H-indol-2-amine precursor 3.
Synthetic Methodologies: Overcoming Scaffold Instability
Historically, the synthesis of 2-aminoindoles has been plagued by the oxidative instability of the final products. Traditional multi-step approaches often result in intractable degradation. To circumvent this, modern synthetic protocols utilize a one-pot, two-step solution-phase method directly from 2-halonitrobenzene derivatives 4.
One-pot, two-step synthetic workflow for generating functionalized 2-aminoindole derivatives.
Protocol 1: Self-Validating One-Pot Synthesis of 2-Aminoindole Derivatives
This protocol describes the generation of the 2-aminoindole core via a nucleophilic aromatic substitution (SNAr) followed by reductive cyclization 4.
-
SNAr Initiation: Dissolve cyanoacetamide (1.0 equiv) in anhydrous DMF. Add sodium hydride (NaH, excess) slowly at 0°C.
-
Causality: NaH deprotonates the cyanoacetamide to form a highly reactive nucleophile. Excess is required to drive the reaction to completion.
-
-
Substrate Addition: After 10 minutes, add the 2-halonitrobenzene derivative (e.g., 4-bromo-2-fluoronitrobenzene) (1.0 equiv). Stir for 1 hour at room temperature.
-
In-Process Validation: Monitor the reaction via LC-MS. Do not proceed until the deep purple substitution intermediate is confirmed. This ensures the SNAr step is complete before reduction begins.
-
Acid Quench & Reduction: Acidify the reaction mixture with 1 N HCl. Add FeCl₃ (3.0 equiv) and Zn powder (10.0 equiv). Heat to 100°C for 1 hour.
-
Causality: The addition of HCl is critical. It neutralizes the excess NaH, preventing the formation of unwanted basic side products, and establishes the acidic environment required for the FeCl₃/Zn-mediated reduction of the nitro group and subsequent cyclization.
-
-
Isolation: Filter through Celite, extract with EtOAc, and purify via flash chromatography to yield the 5-bromo-1H-indol-2-amine derivative.
Analytical and Biological Validation Protocols
To ensure the integrity of the synthesized 5-bromo-1H-indol-2-amine and its derivatives, rigorous biological validation must be employed.
Protocol 2: In Vitro Biofilm Inhibition Assay (Self-Validating System)
Because 2-aminoindoles target bacterial virulence rather than viability, standard Minimum Inhibitory Concentration (MIC) assays are insufficient. A crystal violet biofilm quantification assay must be used, validated by a parallel growth curve.
-
Preparation: Reconstitute the 5-bromo-1H-indol-2-amine derivative in DMSO immediately prior to use.
-
Causality: Free exocyclic amines are susceptible to oxidation in solution over time. Immediate use ensures the structural integrity of the H-bond donor motif required for CA-domain binding.
-
-
Inoculation: Inoculate Pseudomonas aeruginosa (PAO1) into LB media containing varying concentrations of the inhibitor (e.g., 1 μM to 100 μM) in a 96-well microtiter plate.
-
Incubation & Staining: Incubate statically at 37°C for 24 hours. Wash wells to remove planktonic cells, then stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Validation & Quality Control:
-
Control 1 (Viability): Measure OD₆₀₀ of the planktonic cells before washing. If OD₆₀₀ drops significantly compared to the vehicle control, the compound is exhibiting off-target bactericidal toxicity rather than true anti-virulence.
-
Control 2 (Assay Robustness): Calculate the Z'-factor using a known biofilm inhibitor as a positive control. A Z'-factor > 0.5 validates the assay's reliability.
-
-
Quantification: Solubilize the crystal violet in 30% acetic acid and measure absorbance at 590 nm to determine the IC₅₀ for biofilm inhibition.
Quantitative Data Summary
The biological and synthetic performance of the 2-aminoindole scaffold has been rigorously documented across various therapeutic domains, from antimalarials to kinase inhibitors 245.
Table 2: Comparative Bioactivity and Synthetic Yields of 2-Aminoindole Derivatives
| Compound Class / Modification | Assay / Metric | Value / Result | Reference |
| 2-Aminoindole-3-carboxamides | Synthetic Yield (One-Pot Method) | 65% - 92% recovery | 4 |
| 2-Amino-3-hydroxy-indoles | Antimalarial EC₅₀ (P. falciparum) | < 1.0 μM (Lead compounds) | 5 |
| N-protected 2-aminoindoles | Histidine Kinase IC₅₀ (HK853) | Inactive (Requires free -NH₂) | 2 |
References
- BLD Pharm. "7-Bromo-1H-indol-2-amine | BLD Pharm"
- Fluorochem. "2-Amino-5-bromo-1H-indole hydrochloride"
- NIH PMC. "Evaluation of Expanded 2-Aminobenzothiazole Library as Inhibitors of a Model Histidine Kinase and Virulence Suppressors in Pseudomonas aeruginosa"
- NIH PMC. "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous"
- NIH PMC. "A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles with Potent in vivo Antimalaria Activity"
- Benchchem. "A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine"
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Evaluation of Expanded 2-Aminobenzothiazole Library as Inhibitors of a Model Histidine Kinase and Virulence Suppressors in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles with Potent in vivo Antimalaria Activity - PMC [pmc.ncbi.nlm.nih.gov]
electronic properties of 5-bromo-substituted indoles
An In-depth Technical Guide to the Electronic Properties of 5-Bromo-Substituted Indoles
Abstract
This technical guide provides a comprehensive analysis of the , a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We explore the fundamental electronic structure of the indole scaffold and delineate the profound influence of the bromine substituent at the C5-position. This guide details the interplay of inductive and resonance effects, the resulting electron density distribution, and the modulation of frontier molecular orbitals. Key experimental techniques for characterizing these properties, including spectroscopic and electrochemical methods, are discussed with detailed protocols. Furthermore, we connect these intrinsic electronic characteristics to the chemical reactivity and diverse applications of 5-bromoindoles, from their role as versatile synthetic intermediates to their use in the development of pharmaceuticals and organic electronic materials.[1][2]
Introduction: The Significance of the 5-Bromoindole Scaffold
The indole nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[3] Its electron-rich aromatic system makes it a versatile platform for chemical modification. The strategic introduction of a halogen atom, particularly bromine, at the C5-position of the benzene ring moiety, creates 5-bromoindole. This substitution serves two primary purposes: it significantly modulates the electronic properties of the indole core and provides a crucial synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.[3][4]
Understanding the electronic properties of 5-bromoindoles is therefore paramount for the rational design of novel therapeutic agents and advanced materials.[1][5] These properties govern the molecule's reactivity, intermolecular interactions, and photophysical behavior, which in turn dictate its biological activity and performance in electronic devices.[1][3] This guide offers an in-depth exploration of these electronic characteristics, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this important chemical scaffold.
The Indole Ring: A Baseline Electronic Profile
The parent indole molecule is an aromatic, bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring.[6] The lone pair of electrons on the nitrogen atom is delocalized into the π-system, making the ring system electron-rich and highly susceptible to electrophilic attack.[7] This electron donation from the nitrogen atom predominantly increases the electron density at the C3 position of the pyrrole ring, which is the primary site of electrophilic substitution.[7][8] This inherent reactivity is the baseline against which we must understand the effects of substitution.
The Electronic Influence of C5-Position Bromine Substitution
The introduction of a bromine atom at the C5-position has a nuanced and dualistic effect on the indole ring's electronic landscape. This is due to the competing influences of its inductive and resonance effects.
Inductive and Resonance Effects
-
Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This is an electron-withdrawing effect that deactivates the ring towards electrophilic attack compared to unsubstituted indole.
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This is an electron-donating effect that specifically increases electron density at the ortho and para positions (C4 and C6) relative to the bromine atom.
While the inductive effect generally deactivates the entire benzene portion of the scaffold, the resonance effect can influence regioselectivity in certain reactions. Critically, these effects have a less pronounced impact on the highly reactive pyrrole ring, and the C3-position generally remains the most nucleophilic site for electrophilic attack.[7]
Caption: Inductive vs. Resonance effects of the C5-bromo substituent.
Impact on Frontier Molecular Orbitals (HOMO & LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons (oxidation potential), while the LUMO energy relates to the ability to accept electrons (reduction potential).
Computational studies, such as those using Density Functional Theory (DFT), show that electron-withdrawing substituents at the 5-position of indole, like bromine, generally lower the energy of both the HOMO and LUMO levels compared to the parent indole.[9] This stabilization makes the molecule more resistant to oxidation. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's photophysical properties, including its absorption and emission spectra.
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a comprehensive understanding of the electronic properties of 5-bromoindoles.
Spectroscopic Methods
Spectroscopy provides invaluable insights into the electronic structure and environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of each nucleus. In 5-bromoindole, the electron-withdrawing nature of the bromine atom causes deshielding of the adjacent protons (H-4 and H-6), leading to a downfield shift in the ¹H NMR spectrum compared to unsubstituted indole.[10] Similarly, the C-5 carbon signal in the ¹³C NMR spectrum is directly attached to bromine and its chemical shift is significantly affected.[10]
Table 1: Representative NMR Spectroscopic Data for 5-Bromoindole
| Nucleus | Assignment | Chemical Shift (δ) ppm (in CDCl₃) |
|---|---|---|
| ¹H | N-H | ~8.10 (broad singlet) |
| ¹H | H-4 | ~7.76 (doublet) |
| ¹H | H-7 | ~7.27 (doublet) |
| ¹H | H-6 | ~7.21 (doublet of doublets) |
| ¹H | H-2 | ~7.19 (triplet) |
| ¹H | H-3 | ~6.47 (triplet) |
| ¹³C | C-7a | 134.7 |
| ¹³C | C-3a | 129.9 |
| ¹³C | C-2 | 125.3 |
| ¹³C | C-6 | 124.8 |
| ¹³C | C-4 | 121.8 |
| ¹³C | C-5 | 113.0 |
| ¹³C | C-7 | 112.5 |
| ¹³C | C-3 | 102.3 |
(Data compiled from reference[10])
The presence of the heavy bromine atom introduces a significant "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). Consequently, fluorescence is often quenched in 5-bromoindole compared to the parent compound, while phosphorescence becomes a more prominent de-excitation pathway.[11] This property has been exploited in applications such as the development of phosphorescent probes.[11][12] Studies of 5-bromoindole in PVA films at room temperature have reported a fluorescence quantum yield of just 0.0034, and have demonstrated the ability to directly excite the triplet state, leading to phosphorescence with a maximum around 530 nm.[11]
Electrochemical Methods: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for probing the redox behavior of molecules. By measuring the oxidation and reduction potentials, CV provides experimental estimates of the HOMO and LUMO energy levels. The oxidation of indole derivatives typically occurs on the electron-rich pyrrole ring.[8] For 5-bromoindole, the oxidation potential is expected to be higher (more positive) than that of indole, reflecting the deactivating, electron-withdrawing nature of the bromine substituent which makes it harder to remove an electron.[9]
Caption: Experimental workflow for Cyclic Voltammetry analysis.
-
Preparation: Prepare a ~1 mM solution of 5-bromoindole in anhydrous acetonitrile. Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity. Deoxygenate the solution by bubbling with argon for 15-20 minutes.
-
Instrumentation: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive vertex (e.g., +1.5 V) and back at a scan rate of 100 mV/s.
-
Analysis: Identify the anodic peak potential (Epa) corresponding to the oxidation of the 5-bromoindole. This value provides a direct measure of the energy required to remove an electron from the HOMO.
Chemical Reactivity as a Function of Electronic Properties
The electronic structure of 5-bromoindole directly dictates its reactivity in key synthetic transformations.
Electrophilic Aromatic Substitution
Despite the deactivating inductive effect of the bromine on the benzene ring, the pyrrole moiety remains highly activated towards electrophiles. The primary site of electrophilic attack is overwhelmingly the C3 position.[7] This is because the transition state for attack at C3 is significantly more stable than for attack at C2 or any position on the benzene ring. Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and halogenation occur with high regioselectivity at C3.[7]
-
Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphoryl chloride (POCl₃) (1.2 mmol) to anhydrous N,N-dimethylformamide (DMF) (5 mL) with stirring to form the Vilsmeier reagent.
-
Reaction: In a separate flask, dissolve 5-bromoindole (1.0 mmol) in anhydrous DMF (3 mL). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
Heating: Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the mixture and pour it slowly into crushed ice. Neutralize the solution with a saturated sodium carbonate solution until alkaline.
-
Isolation: Collect the precipitated 5-bromoindole-3-carbaldehyde by vacuum filtration and wash thoroughly with cold water.[7]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C5-position is a key functional group that enables a vast array of synthetic transformations via palladium-catalyzed cross-coupling reactions.[4][13] This allows for the construction of C-C and C-heteroatom bonds, providing access to a diverse library of 5-substituted indoles.[4]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 5-arylindoles.[13][14]
-
Heck Coupling: Reaction with alkenes to form 5-vinylindoles.[4][13]
-
Sonogashira Coupling: Reaction with terminal alkynes to form 5-alkynylindoles.[4]
-
Buchwald-Hartwig Amination: Reaction with amines to form 5-aminoindoles.[4]
These reactions typically proceed through a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation (or migratory insertion for Heck) and reductive elimination to yield the product and regenerate the catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Applications in Drug Discovery and Materials Science
The unique electronic properties and synthetic versatility of 5-bromoindoles make them valuable scaffolds in multiple scientific domains.
Medicinal Chemistry
5-Bromoindole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3] The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, its role as a synthetic intermediate is critical. For instance, 5-bromoindole derivatives are used to synthesize potent kinase inhibitors, such as those targeting the EGFR tyrosine kinase, which is implicated in various cancers.[15] They are also foundational for compounds with potential as GSK-3 inhibitors for neurodegenerative diseases and as antimicrobial agents.[3][5]
Organic Electronics and Materials Science
The tunable electronic properties of the indole core make it an attractive component for organic electronic materials.[1] Functionalization at the 5-position via cross-coupling allows for the synthesis of extended π-conjugated systems. These materials are explored for their potential in creating conductive polymers, organic light-emitting diodes (OLEDs), and fluorescent probes for biological imaging.[1][12] The electropolymerization of 5-bromoindole has been shown to be possible, yielding poly(5-bromoindole) films with distinct electrochemical and optical properties.[12]
Conclusion
The 5-bromo substituent imparts a unique and highly advantageous set of electronic characteristics to the indole scaffold. Its electron-withdrawing inductive effect modulates the properties of the benzene ring and influences the molecule's redox potentials, while the high nucleophilicity of the C3 position is largely preserved. This electronic tuning, combined with the synthetic utility of the C-Br bond as a handle for palladium-catalyzed cross-coupling, makes 5-bromoindole a cornerstone intermediate. A thorough understanding of these electronic properties, characterized by a combination of spectroscopic and electrochemical techniques, is essential for leveraging this versatile building block in the design and synthesis of next-generation pharmaceuticals and functional organic materials.
References
- Budovská, M., Selešová, I., Tischlerová, V., Michalková, R., & Mojžiš, J. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. Benchchem.
- BenchChem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Benchchem.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. Benchchem.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. Benchchem.
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
- BenchChem. (2025).
- Chem-Impex. (n.d.). 5-Bromoindole. Chem-Impex.
- MDPI. (2022, April 12). Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors. MDPI.
-
Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. Scribd. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21).
- Scilit. (2026).
- SciSpace. (1992). Synthesis of some 5-substituted indoles. SciSpace.
- BenchChem. (n.d.). comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
- RSC Publishing. (n.d.). Electrochemical oxidation of 3-substituted indoles. RSC Publishing.
- Chemical Bull. (n.d.).
- SciSpace. (n.d.).
- ResearchGate. (2025, October 17). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
- Al-Bayati, Z. I. F., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348.
- ChemicalBook. (2025, February 21).
- ResearchGate. (n.d.). Luminescence properties of 5-Bromoindole in PVA films at room temperature: Direct triplet state excitation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-bromoindole | Pharmaceutical Intermediate Supplier [chemicalbull.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials | Scilit [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromoindole: luminescence properties and its application_Chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminoindole Motif: Tautomeric Hydrogen Bond Donors in Drug Discovery and Catalysis
Executive Summary
The 2-aminoindole scaffold represents a unique "chameleon" in heterocyclic chemistry. Unlike the robustly stable indole, the 2-amino derivative exists at a precarious energetic tipping point between its aromatic amino-indole form and its non-aromatic imino-indoline tautomer. For the drug developer and organocatalysis researcher, this instability is not a bug, but a feature. It provides a tunable, bidentate hydrogen bond (H-bond) donor motif capable of high-affinity interactions with biological anions (e.g., kinase hinge regions) and synthetic transition states.
This technical guide dissects the physico-chemical behavior of 2-aminoindoles, detailing their application as H-bond donors and providing self-validating protocols for their synthesis and characterization.
Part 1: The Physico-Chemical Core
Tautomerism: The Donor-Acceptor Switch
The critical design constraint when working with 2-aminoindoles is the tautomeric equilibrium.
-
Amino Form (1H-indole-2-amine): Retains the
aromatic system. It presents two adjacent H-bond donors: the indole N1-H and the exocyclic . This is the desired species for kinase hinge binding. -
Imino Form (2-iminoindoline): Breaks the aromaticity of the pyrrole ring. It acts as a mixed donor/acceptor system.[1]
In solution, this equilibrium is solvent-dependent. Polar, H-bond accepting solvents (DMSO, MeOH) tend to stabilize the amino form via solvation of the donors. Non-polar solvents may shift the equilibrium towards the imino form unless electron-withdrawing groups (EWGs) are present at C3 to lock the amino tautomer via intramolecular H-bonding or conjugation.
Expert Insight: When designing kinase inhibitors, we often introduce an EWG (e.g., carboxamide, ester, or nitrile) at the C3 position. This not only lowers the
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton transfer dynamics and the stabilization strategies.
Figure 1: The tautomeric equilibrium of 2-aminoindole.[2] Drug design efforts typically aim to "lock" the blue amino state using C3-substituents to maximize donor capability.
Part 2: Medicinal Chemistry Applications
Kinase Hinge Binding
The ATP-binding pocket of kinases contains a "hinge region" that connects the N- and C-terminal lobes.[3] This region presents backbone carbonyls and amides that serve as H-bond acceptors and donors.[4]
The 2-aminoindole scaffold is a "privileged structure" because it mimics the adenine ring of ATP.
-
Indole N1-H: Acts as a donor to the backbone carbonyl of residue i (e.g., Glu475 in BTK).
-
Exocyclic C2-NH: Acts as a donor to the backbone carbonyl of residue i+2 (or sometimes accepts from i+2 amide depending on substitution).
Case Study: BTK Inhibitors In Bruton's Tyrosine Kinase (BTK) inhibitors, fused 2-aminoindole derivatives (often cyclized to tricyclic systems like carbazoles or carbolines) utilize this bidentate donor motif to anchor the molecule. The planar geometry ensures deep penetration into the adenine pocket, while the H-bonds provide the enthalpy needed to displace water molecules.
Quantitative Data: H-Bond Parameters
Table 1 summarizes typical geometric parameters for 2-aminoindole H-bonds observed in high-resolution crystal structures (e.g., PDB 1DGH, kinase complexes).
| Parameter | Donor Atom | Acceptor Atom | Typical Distance (Å) | Interaction Type |
| Primary Anchor | Indole N1-H | Backbone C=O (Glu/Asp) | 2.6 – 2.9 | Strong Electrostatic |
| Secondary Anchor | Exocyclic N2-H | Backbone C=O (Met/Cys) | 2.8 – 3.1 | Moderate Electrostatic |
| Angle | N-H...O | -- | 150° - 175° | Near-Linear (Optimal) |
Part 3: Experimental Protocols
To work with this scaffold, one must master its synthesis (avoiding oxidation) and characterization (verifying H-bond capability).
Protocol A: One-Pot Synthesis of 2-Aminoindole-3-Carboxamides
Rationale: Free 2-aminoindole is unstable. This protocol generates the stable 3-carboxamide derivative directly from 2-halonitrobenzenes, utilizing an in-situ reduction-cyclization mechanism.
Materials:
-
2-Fluoronitrobenzene (1.0 eq)
-
Cyanoacetamide (1.1 eq)
-
Potassium Carbonate (
, 2.5 eq) -
Iron Powder (Fe, 5.0 eq) / Acetic Acid (AcOH)
-
Solvent: DMF
Workflow:
-
SNAr Displacement: Dissolve 2-fluoronitrobenzene and cyanoacetamide in DMF. Add
. Stir at 50°C for 2 hours. Checkpoint: Monitor TLC for disappearance of nitrobenzene. The intermediate is a stable nitro-enamine. -
Reductive Cyclization: Without isolation, dilute the reaction mixture with AcOH (10 eq) and water (1:1 v/v). Add Fe powder carefully (exothermic).
-
Heating: Heat to 80°C for 3 hours. The nitro group reduces to an aniline, which immediately attacks the nitrile carbon to close the ring.
-
Workup: Filter off Fe sludge through Celite. Neutralize filtrate with
. Extract with EtOAc. -
Purification: Recrystallize from Ethanol/Water. Note: Column chromatography on silica can sometimes cause oxidation; crystallization is preferred.
Protocol B: Determination of H-Bond Donor Strength ( ) via NMR Titration
Rationale: To validate the "donor" capability, we measure the association constant (
Materials:
-
Probe: 2-Aminoindole derivative (Host, 10 mM in DMSO-
or ). -
Titrant: Tetrabutylammonium Chloride (TBACl, 100 mM stock).
Step-by-Step Workflow:
Figure 2: Workflow for quantifying hydrogen bond donor strength. A significant downfield shift (>1-2 ppm) indicates strong H-bonding.
Data Analysis:
Fit the changes in chemical shift (
References
-
Vertex AI Search. (2023). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health (PMC). Link
-
MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules. Link
-
Hashmi, A. S. K., et al. (2019).[5] Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations. Organic Letters. Link
-
Takemoto, Y., et al. (2021). Halides as versatile anions in asymmetric anion-binding organocatalysis. Beilstein Journal of Organic Chemistry. Link
-
ResearchGate. (2016). Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design. Journal of Medicinal Chemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Properties: Polarity and Ionization – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
Methodological & Application
Application Note: Gold-Catalyzed Annulation of Ynamides for the Synthesis of 5-Bromo-2-aminoindoles
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Rationale
The 2-aminoindole core is a privileged heterocyclic scaffold in drug discovery, frequently embedded in potent 5-lipoxygenase (5-LO) inhibitors, casein kinase II (CK2) inhibitors, and antiviral agents[1]. Within this class, 5-bromo-2-aminoindole derivatives act as highly valuable synthetic intermediates. The C5-bromide provides an orthogonal handle for late-stage functionalization via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira), enabling the rapid generation of diverse pharmaceutical libraries[1].
Historically, synthesizing 2-aminoindoles required harsh conditions, strong bases, or pre-functionalized substrates that often resulted in the premature cleavage of sensitive halogens like bromine. The advent of gold catalysis has revolutionized this approach. Foundational work demonstrated that the intermolecular reaction of azides with ynamides under gold catalysis generates highly reactive α-imino gold carbenes[2]. To circumvent the explosive hazards and nitrogen gas evolution associated with azides, modern protocols utilize sulfilimines as safe, solid nitrene transfer reagents. This enables a remarkably mild, atom-economical C–H annulation that perfectly tolerates the aryl bromide moiety[3].
Mechanistic Causality: The α-Imino Gold Carbene Pathway
Understanding the precise atom-mapping of this transformation is critical for rational substrate design. The reaction between an
-
π-Activation: The Au(III) catalyst selectively coordinates to the ynamide alkyne, rendering the β-carbon highly electrophilic.
-
Nucleophilic Attack: The nitrogen atom of the sulfilimine attacks the β-carbon of the ynamide.
-
Carbene Formation: The expulsion of diphenyl sulfide (a neutral, non-coordinating leaving group) generates an α-imino gold carbene at the β-carbon, with an exocyclic imine at the α-carbon.
-
C–H Insertion: The highly electrophilic carbene inserts into the ortho-C–H bond of the
-(4-bromophenyl) group, forming the 5-membered pyrrole ring. Because the insertion occurs ortho to the nitrogen, the original para-bromo substituent is perfectly positioned at the C5 position of the resulting indole. -
Aromatization: Protodeauration and tautomerization of the exocyclic imine yield the fully aromatic 5-bromo-2-aminoindole. The indole N1 originates from the ynamide, while the 2-amino nitrogen originates from the sulfilimine.
Caption: Mechanistic cycle detailing the formation of 5-bromo-2-aminoindole via an α-imino gold carbene.
Optimization of Reaction Conditions
The survival of the highly reactive carbene intermediate dictates the choice of solvent and catalyst. Strongly coordinating solvents (like THF) competitively bind to the gold center, completely suppressing the reaction. As demonstrated in standard protocol optimizations, the Au(III) complex PicAuCl₂ (dichloro(2-pyridinecarboxylato)gold(III)) in 1,2-dichloroethane (DCE) provides the optimal balance of Lewis acidity and ligand stability, preventing catalyst deactivation[3].
Table 1: Representative Optimization for 5-Bromo-2-aminoindole Synthesis
| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | IPrAuNTf₂ | DCE | 60 | 8 | 62 | Bulky NHC ligand slows carbene formation. |
| 2 | JohnPhosAuNTf₂ | DCE | 60 | 4 | 78 | Good balance, but requires longer heating. |
| 3 | PicAuCl₂ | DCE | 60 | 2 | 91 | Optimal Lewis acidity; rapid sulfide expulsion. |
| 4 | PicAuCl₂ | Toluene | 60 | 6 | 70 | Lower solubility of sulfilimine reduces rate. |
| 5 | PicAuCl₂ | THF | 60 | 12 | Trace | Coordinating solvent poisons the Au(III) center. |
| 6 | None | DCE | 60 | 24 | 0 | Confirms absolute requirement for π-activation. |
Self-Validating Experimental Protocol
The following protocol details the synthesis of 5-bromo-2-aminoindole derivatives using the optimized sulfilimine route[3].
Caption: Step-by-step experimental workflow for the synthesis and isolation of 5-bromo-2-aminoindole.
Materials & Reagents
-
-(4-bromophenyl)-
-methyl-phenylethynylamine (1.0 equiv, 0.2 mmol) -
-diphenyl-
-tosylsulfilimine (1.2 equiv, 0.24 mmol) -
PicAuCl₂ (5 mol%, 0.01 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (2.0 mL)
-
Argon gas
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the
-(4-bromophenyl)ynamide (0.2 mmol) and the -diphenyl- -tosylsulfilimine (0.24 mmol). -
Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times) to ensure an inert atmosphere, preventing oxidative degradation of the carbene intermediate.
-
Solvent & Catalyst Addition: Inject 2.0 mL of anhydrous DCE. Add PicAuCl₂ (5 mol%) in one portion. The reaction mixture will typically exhibit a slight color change (yellow to deep amber) as the gold coordinates to the alkyne.
-
Thermal Annulation: Seal the tube and transfer it to a pre-heated oil bath at 60 °C. Stir vigorously for 2 to 4 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The successful generation of the carbene is validated by the appearance of a fast-eluting, UV-active spot corresponding to the expelled diphenyl sulfide byproduct. The disappearance of the starting ynamide confirms completion.
-
Workup: Cool the mixture to room temperature. Dilute with 5 mL of dichloromethane (DCM) and filter the crude mixture through a short pad of Celite to remove the gold catalyst. Wash the pad with an additional 10 mL of DCM.
-
Concentration & Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography on silica gel (eluent gradient: Hexane to Hexane/EtOAc 3:1) to isolate the pure 5-bromo-2-aminoindole derivative.
References
-
Hashmi, A. S. K., et al. "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides." Organic Letters, 2019.[Link]
-
Ye, L., et al. "Generation of α-Imino Gold Carbenes through Gold-Catalyzed Intermolecular Reaction of Azides with Ynamides." Journal of the American Chemical Society, 2015.[Link]
-
"Metal-Free [3+2] Annulation of Ynamides with Anthranils to Construct 2-Aminoindoles." ACS Omega / The Journal of Organic Chemistry, 2021.[Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1H-indol-2-amine
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Strategic Overview & Mechanistic Causality
The indole scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals[1]. Specifically, 2-aminoindoles are highly valued in medicinal chemistry for their ability to act as kinase inhibitors and antiviral agents[2]. The functionalization of this core at the C5 position via palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction) provides a reliable pathway to introduce diverse aryl or heteroaryl moieties[1].
However, 5-bromo-1H-indol-2-amine presents a unique synthetic challenge. The molecule possesses two highly reactive, nucleophilic sites: the 1H-indole nitrogen and the C2-primary amine[3].
The Causality of Experimental Design
Unprotected haloindoles are notoriously challenging substrates for Pd-catalyzed cross-coupling reactions. The free N–H and NH₂ groups can coordinate to the palladium center, leading to catalyst poisoning (visible as the precipitation of "palladium black")[4]. Furthermore, under the basic conditions required for transmetalation, these nitrogen centers can undergo competitive intermolecular C–N coupling (oligomerization) or Buchwald-Hartwig amination[5].
To bypass these failure modes, this guide employs a self-validating two-tier strategy :
-
Steric Shielding via Protection: Transient protection of both the N1 and N2 positions using di-tert-butyl dicarbonate (Boc₂O) neutralizes the nucleophilicity of the nitrogen atoms.
-
Advanced Ligand Architecture: Utilizing the electron-rich, sterically demanding biarylphosphine ligand SPhos . The electron density of SPhos accelerates the oxidative addition into the C5–Br bond, while its steric bulk forces the palladium centers apart, promoting rapid reductive elimination before side reactions can occur[4].
Reaction Workflows & Catalytic Cycle
The palladium-catalyzed cross-coupling of 5-bromoindoles generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to regenerate the active Pd(0) catalyst[1][6].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-bromoindol-2-amine derivatives.
Three-step workflow: Protection, Pd-catalyzed cross-coupling, and Deprotection.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yields for the Suzuki-Miyaura coupling of the protected 5-bromo-1H-indol-2-amine core with phenylboronic acid.
| Entry | Substrate State | Catalyst / Ligand | Base / Solvent | Temp / Time | Yield (%) | Mechanistic Observation |
| 1 | Unprotected | Pd(PPh₃)₄ | K₂CO₃ / DMF | 90 °C / 24 h | <10% | Severe catalyst poisoning; oligomerization observed. |
| 2 | Unprotected | Pd(OAc)₂ / SPhos | K₂CO₃ / H₂O-MeCN | 37 °C / 18 h | 45% | Mild aqueous conditions reduce but do not eliminate side reactions[4]. |
| 3 | N1,N2-Di-Boc | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane-H₂O | 90 °C / 12 h | 68% | Protection prevents poisoning, but protodeboronation competes. |
| 4 | N1,N2-Di-Boc | Pd(OAc)₂ / SPhos | K₂CO₃ / Dioxane-H₂O | 80 °C / 6 h | 92% | Optimal. SPhos bulk accelerates reductive elimination[4]. |
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure is caught immediately, preventing wasted downstream effort.
Protocol A: N1,N2-Di-Boc Protection of 5-Bromo-1H-indol-2-amine
Objective: Mask the nucleophilic nitrogen centers to prevent Pd-coordination.
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indol-2-amine hydrochloride (1.0 g, 4.04 mmol)[3] and anhydrous Tetrahydrofuran (THF) (30 mL).
-
Base Addition: Add Triethylamine (TEA) (1.4 mL, 10.1 mmol, 2.5 eq) dropwise at 0 °C. Stir for 10 minutes to liberate the free base.
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (49 mg, 0.40 mmol, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc₂O) (2.2 g, 10.1 mmol, 2.5 eq) in portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under an argon atmosphere.
-
Self-Validation (QC): Analyze via TLC (Hexane/EtOAc 3:1). The highly polar starting material (
) should completely disappear, replaced by a non-polar UV-active spot ( ). LC-MS must show the mass of the di-Boc intermediate ( with a 1:1 isotopic ratio indicating the bromine atom). -
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the protected intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Form the C5–C bond via a Pd(0)/Pd(II) catalytic cycle[6].
-
Preparation: To a 20 mL microwave vial, add the N1,N2-Di-Boc-5-bromoindol-2-amine (500 mg, 1.21 mmol, 1.0 eq), phenylboronic acid (177 mg, 1.45 mmol, 1.2 eq), and K₂CO₃ (334 mg, 2.42 mmol, 2.0 eq)[1].
-
Catalyst Loading: In a separate vial, dissolve Pd(OAc)₂ (13.5 mg, 0.06 mmol, 5 mol%) and SPhos (49.7 mg, 0.12 mmol, 10 mol%) in 2 mL of degassed 1,4-Dioxane. Stir for 5 minutes until a homogeneous pre-catalyst solution forms.
-
Reaction: Transfer the catalyst solution to the reaction vial. Add degassed H₂O (0.5 mL) to achieve a 4:1 Dioxane:H₂O ratio. Seal the vial, purge with argon for 5 minutes, and heat at 80 °C for 6 hours.
-
Self-Validation (QC): Monitor by LC-MS. The critical validation point is the disappearance of the 1:1 bromine isotopic doublet . The product mass (
) should appear as a single sharp peak, confirming successful reductive elimination. -
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite® to remove palladium black[1]. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
Protocol C: Deprotection to Target Compound
Objective: Cleave the Boc groups to reveal the functionalized 2-aminoindole.
-
Reaction: Dissolve the crude coupled product in Dichloromethane (DCM) (10 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA) (2.5 mL) dropwise.
-
Stirring: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation (QC): TLC (DCM/MeOH 9:1) will show the disappearance of the non-polar starting material and the appearance of a highly polar, ninhydrin-positive spot (primary amine).
-
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated NaHCO₃, extract with EtOAc, dry, and purify via reverse-phase HPLC to obtain the pure 5-substituted-1H-indol-2-amine.
References[1] Benchchem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsIBltbOHsGjxi2TI1uBK8-x9ltAE9Pe4yXetCD4Rca8M3ZrC0MAMlL-rFlUADYTpMtxdMlQC3OeOthu9BmXnag8vy3eRmycsSSyUO306XOHPEJL_Wv2fN6wcCnGkCiQERxA8liXPie_JsAp3p0Z675gMNMiSb_M_hRcn4cyhAS_V16-Gxyo8cLHwUIZbcgMFq255Y3i7SVwEB8GWPd4yl2z8s[4] Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFONDgLNb7ZiTwP8JEIlms07a9Fwcum8ZGSAC4tIzVA878MMruVJ4J3C3eRZVTkZSoidgjwzYpma07Ho3Nk4DRarhKAV8zfLK3yoyV9LaAvH70VEwKVdkx-p5O-gXuv6a8IYkkCNZV9YC2rI1kcrhyZCaVQJTOamT5E[5] Organic Letters - ACS Publications. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPM5_P_764SVS48j8aQ_8DgTejnABFQGSOQ79AjavBESR7MP2DnnCCpea2UtzYwf02nNWwoJ8kUVwTi9274yzTFHSUaqW91-xPZwC5KnPdy_awM-ulEBkfDhkA8qJEd9wOTTN6OQ==[6] Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9hfOaFcu873PnHp93wcg8kpN3ZPkfNinClNGvgxXYZxFUVvkT1ohbm_OjYlfGFGV6rVjMCUJ_inLdXie_y7sWGFUIod8suPPQglGAQ9bYpLRtmUSO_Ag0Q57AHShE0wAdmvTMZRIJUR-ci8RT23G_4nxqjktFwLf3Ci0ZR5yDV2-qFzkT[3] Fluorochem. 2-Amino-5-bromo-1H-indole hydrochloride (CAS 28493-02-9). Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi_MpeLolhQV2pfB_cPp9T10jfPUEBLWO5AwjL1SOPE915YMeWs-VI_cWmpoLk3NL6sHQ9AXs0JzcqbtMLdZwE3Di2kkxgsNP3-jm0gF4rwlZzYh7fIhTL1wwjw8-zx4Tv7eA=[2] ACS Publications. Application of Ynamides in the Synthesis of 2-Amidoindoles. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvpea1O0Wzu3RWbOQ5l8JHVu3lm12lDKiyHJaHfO1yYHIgwxA3AQOUYZmUW0Y06_HOToPrOr-ozVENTUp5ipyQolykgvYX76voceJgSJEylGCTMb8le2U7vrO8Rm0PhdMLEj6p
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nobelprize.org [nobelprize.org]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 5-Bromo-1H-indol-2-amine
System Status: 🔴 Critical Instability Alert Topic: Stabilization via Salt Formation (HCl vs. TFA) Ticket ID: IND-5BR-STAB-001
The Core Problem: The "Tautomer Trap"
Why is your compound turning pink? As a Senior Application Scientist, I often see researchers treat 5-bromo-1H-indol-2-amine like a standard aniline derivative. It is not. This molecule is a chemical chameleon that exists in a dynamic equilibrium between two forms: the 2-aminoindole (aromatic, nucleophilic) and the 2-iminoindoline (non-aromatic, reactive).
-
The Trap: In the free base form, the equilibrium allows the molecule to react with atmospheric oxygen. The 5-bromo substituent withdraws electron density, slightly reducing reactivity compared to the parent indole, but it is insufficient to prevent oxidation.
-
The Result: Rapid oxidative dimerization or conversion to 5-bromoisatin (a distinct orange/red solid).
-
The Solution: Protonation. By forming a salt (HCl or TFA), you protonate the system (typically at the imine nitrogen or C3), locking it into a cationic form that is resistant to oxidation.
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway you are likely witnessing.
Caption: Figure 1. The tautomeric equilibrium of 2-aminoindoles leads to oxidation (isatin formation) unless intercepted by salt formation.
Troubleshooting Guide
Use this matrix to diagnose the state of your material immediately.
| Symptom | Diagnosis | Root Cause | Corrective Action |
| White/Off-white Powder | Healthy | Successful salt formation and isolation. | Store at -20°C under Argon. |
| Pale Pink/Rose Tint | Early Oxidation | Trace formation of 5-bromoisatin or radical cations. | Recrystallize immediately (degassed EtOH/Et2O). |
| Deep Orange/Red Solid | Critical Failure | Significant conversion to 5-bromoisatin. | Irreversible. Discard or purify via column (low yield). |
| Brown/Black Gum | Polymerization | Acid-catalyzed polymerization (often from wet acid or heat). | Attempt trituration with cold Et2O. If gum persists, discard. |
| Wet/Sticky Paste | Hygroscopicity | Excess solvent or hygroscopic salt (common with TFA). | Lyophilize (freeze-dry) or triturate with anhydrous Et2O. |
Deep Dive: Selecting the Right Salt (HCl vs. TFA)
The choice between Hydrochloric Acid (HCl) and Trifluoroacetic Acid (TFA) depends entirely on your downstream application.
Comparative Analysis Data
| Feature | HCl Salt (Recommended for Storage) | TFA Salt (Recommended for Immediate Use) |
| Stoichiometry | Typically 1:1 (Mono-HCl) | Often non-stoichiometric or solvated |
| Crystallinity | High (Forms defined lattice) | Low (Often forms oils/gums) |
| Hygroscopicity | Moderate | High (Absorbs water rapidly) |
| Solubility (Organic) | Low (Precipitates from Et2O/DCM) | High (Soluble in DCM, MeOH) |
| Solubility (Water) | Moderate | High |
| Acidity (pKa) | Stronger acid (Cl- is non-nucleophilic) | Weaker acid (TFA anion can H-bond) |
| Best For... | Long-term storage, weighing solids. | HPLC purification, immediate biological assays. |
Expert Insight: For 5-bromo-1H-indol-2-amine , I strongly recommend the HCl salt for isolation. The chloride counterion packs better into a crystal lattice than the trifluoroacetate, excluding water and oxygen more effectively. TFA salts of aminoindoles are notorious for "oiling out" and trapping solvent, which accelerates degradation.
The "Golden Path" Protocol: Anhydrous HCl Salt Formation
Prerequisites:
-
Atmosphere: Strictly inert (Argon/Nitrogen).
-
Solvents: Anhydrous Diethyl Ether (
) and Dichloromethane (DCM). -
Acid Source: 4M HCl in Dioxane (Commercial anhydrous solution). DO NOT use aqueous HCl.
Step-by-Step Methodology
1. Preparation of the Free Base (Transient):
-
Context: Assuming you have generated the amine via reduction or rearrangement.
-
Perform the final workup in degassed EtOAc/NaHCO3.
-
Dry the organic layer with
rapidly. Do not rotovap to dryness if possible; concentration to a small volume is safer to avoid thermal stress.
2. The "Cold Crash" (Salt Formation):
-
Dissolution: Dissolve the crude free base in a minimal amount of anhydrous DCM (approx. 5-10 mL per gram).
-
Cooling: Place the flask in an ice/salt bath (-10°C). Why? Low temperature inhibits acid-catalyzed dimerization.
-
Acid Addition: Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Observation: You should see an immediate precipitate.
-
Troubleshooting: If no solid forms, add anhydrous
(diethyl ether) as an antisolvent until turbidity appears.
-
3. Isolation:
-
Stir at 0°C for 30 minutes.
-
Filter the solid rapidly under a blanket of Argon (use a Schlenk frit if available).
-
Washing: Wash the cake 3x with cold anhydrous
. This removes residual acid and organic impurities.
4. Drying:
-
Dry under high vacuum (0.1 mbar) at room temperature for 4-6 hours.
-
Check: The solid should be free-flowing and white/off-white.
Experimental Workflow Diagram
Follow this decision tree to ensure process integrity.
Caption: Figure 2. Decision tree for salt selection and isolation pathways.
Frequently Asked Questions (FAQs)
Q: Can I use aqueous HCl (37%) to make the salt? A: No. Introducing water to the free base encourages hydrolysis and makes drying the salt extremely difficult. The presence of water during the acidification exotherm can also promote the formation of "indoxyl" type impurities. Always use anhydrous acid sources (HCl in Dioxane, Ether, or Methanol).
Q: My HCl salt is turning pink in the freezer. Why? A: This indicates either (1) residual acid was not washed out, leading to slow degradation, or (2) the container is not airtight. 5-bromo-1H-indol-2-amine salts are sensitive to moisture. Ensure the vial is flushed with Argon and sealed with Parafilm.
Q: The literature mentions "2-iminoindoline hydrochloride." Is this different from my product? A: No, they are the same. When you protonate a 2-aminoindole, the proton often resides on the ring nitrogen (N1) or C3, creating a cation that has significant 2-iminoindoline character . This is the thermodynamically preferred cationic structure and is exactly what stabilizes the molecule against oxidation [1, 3].
Q: I need to run an NMR. What solvent should I use?
A: Use DMSO-d6 or MeOD . Avoid
References
- Katritzky, A. R.; et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (General mechanism of amino-imine tautomerism in 5-membered rings).
-
Bredenkamp, A.; et al. "Synthesis of Isatins through Direct Oxidation of Indoles."[1] Synthesis, 2015, 47, 1937-1943.[1] Link (Demonstrates the oxidative instability of the indole scaffold to isatin).
- Hino, T.; et al. "Chemistry of 2-aminoindoles." The Chemistry of Heterocyclic Compounds. (Foundational text on the reactivity and salt forms of 2-aminoindoles).
-
BenchChem Technical Support. "Synthesis of 5-Bromo-1H-indole-2-carboxylic acid." Link (Precursor handling and general indole stability context).
Sources
handling light-sensitive brominated indole amines
Ticket ID: T-BIA-505 Subject: Advanced Handling Protocols for Light-Sensitive Brominated Indole Amines Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Welcome to the Technical Support Center
You are likely here because your white crystalline solid has turned a disheartening shade of pink, brown, or green. As researchers working with brominated indole amines (e.g., 5-bromo-N,N-dimethyltryptamine, 6-bromoindole derivatives, or marine alkaloid intermediates), you are dealing with a class of molecules that possess a "perfect storm" of reactivity: an electron-rich indole ring coupled with a labile carbon-bromine (C-Br) bond.
This guide replaces standard operating procedures with causality-driven protocols . We do not just tell you what to do; we explain why the chemistry demands it, ensuring you can troubleshoot novel derivatives with confidence.
Module 1: The Mechanism of Failure
Q: Why does my compound degrade even when stored in a freezer?
A: The degradation is rarely thermal; it is photochemical and oxidative. Brominated indoles undergo photodebromination and oxidative oligomerization .
The C-Br bond energy in aromatic systems is relatively weak (~80 kcal/mol). Upon exposure to UV or blue-visible light, the indole moiety acts as an antenna, absorbing photons and entering an excited singlet state. Due to the "heavy atom effect" of bromine, the molecule efficiently undergoes intersystem crossing to a triplet state. From here, homolytic cleavage of the C-Br bond occurs, generating a highly reactive aryl radical [1, 10].
This radical has two fates:
-
Hydrogen Abstraction: It steals a hydrogen atom from the solvent, resulting in the debrominated parent indole (an impurity often seen in LC-MS).
-
Radical Oxidation: It reacts with molecular oxygen (or other radicals) to form peroxyl radicals, leading to quinoidal species (the source of the pink/brown color) and insoluble polymers [6, 11].
Visualizing the Degradation Loop
The following diagram illustrates the cascade from photon absorption to product failure.
Figure 1: The mechanistic pathway of photodebromination and oxidation in halogenated indoles.
Module 2: Solubilization & Storage Protocols
Q: My stock solution in DMSO turned yellow overnight. Is it usable?
A: A yellow shift indicates early-stage oxidation (formation of indole-2,3-dione species). While the bulk may still be intact, the presence of these oxidants can sensitize the remaining material to faster degradation.
The "Acidic Shield" Strategy: Indoles are electron-rich. By slightly acidifying your solvent, you protonate the amine (if present) and reduce the electron density of the ring, raising the oxidation potential and stabilizing the molecule [3].
Solvent Compatibility Matrix
| Solvent System | Stability Rating | Technical Notes |
| DMSO (Anhydrous) | ⚠️ Moderate | Hygroscopic. Water promotes hydrolysis. Freeze/thaw cycles introduce oxygen. |
| DMSO + 10mM HCl | ✅ High | Protonation stabilizes the amine. Best for long-term frozen storage. |
| Methanol/Ethanol | ❌ Low | Protic solvents with dissolved oxygen promote rapid photolysis [12]. |
| Acetonitrile | ⚠️ Moderate | Good for LC-MS prep, but lacks radical scavenging properties. |
| Water (Neutral) | ❌ Critical | Rapid oxidation and polymerization (melanin-like formation) [6]. |
The "Red Light" Weighing Protocol
Standard fluorescent lab lights emit enough UV/blue light to trigger the radical cascade within minutes.
-
Environment: Perform all weighing and dissolution in a hood equipped with amber sleeves over lights or under a red photography lamp.
-
Vessel: Use amber borosilicate vials. If unavailable, wrap clear vials in aluminum foil before taring the balance.
-
Headspace: After dissolving, backfill the vial with Argon or Nitrogen gas to displace oxygen. This removes the "fuel" for the radical oxidation step shown in Figure 1 [11].
Module 3: Synthesis & Purification Troubleshooting
Q: I lose 40% of my mass during silica column chromatography. Where does it go?
A: It likely polymerized on the column. Silica gel is slightly acidic and, when combined with light exposure during a slow elution, acts as a solid-support catalyst for degradation.
The "Blind Column" Technique:
-
Foil Wrap: Wrap the entire column body in aluminum foil. Leave a small vertical slit (2mm wide) to monitor solvent level, but keep it taped shut when not looking.
-
Solvent Additive: Add 0.1% Triethylamine (TEA) to your eluent if your molecule is an amine. This neutralizes silica acidity and prevents "streaking" or on-column decomposition.
-
Speed: Do not run these columns overnight. Flash chromatography is preferred over gravity to minimize residence time.
Module 4: Analytical Verification (LC-MS)
Q: I see a mass peak at [M-79] or [M-81]. Is this a fragment or an impurity?
A: This is the diagnostic signature of brominated indoles. You must distinguish between in-source fragmentation (happens inside the mass spec) and sample degradation (happens in the vial).
The Isotope Rule:
Bromine exists as two isotopes:
-
Intact Molecule: You should see a "twin tower" peak pattern with equal intensity separated by 2 mass units (M and M+2).
-
Debrominated Impurity: If you see a single peak at M-79 (essentially the mass of the indole without Br), check the retention time.
-
Same RT as parent: In-source fragmentation (increase cone voltage to verify).
-
Different RT: Photodebrominated impurity present in your vial [10].
-
Analytical Decision Tree
Figure 2: Logical workflow for distinguishing intact brominated species from degradation products.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and electrophilic substitution).
-
Igarashi, M., et al. (2007).[1] "Photoreactivity of amino acids: tryptophan-induced photochemical events via reactive oxygen species generation." Analytical Sciences, 23(8), 943-948. Link
-
BenchChem Technical Support. (2025). "Stability of 5-Bromo-1H-indole-2-carboxylic acid in solution." BenchChem FAQ. Link
-
Altarawneh, M., et al. (2016).[2] "Photodecomposition of bromophenols." Chemosphere, 144, 33-40. (Mechanistic insight into C-Br cleavage). Link
-
MedChemExpress. (2024). "5-Bromoindole Handling Instructions & Solubility." MCE Technical Data Sheet. Link
-
Kato, S., et al. (2021). "Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity."[3] International Journal of Molecular Sciences, 22(11), 6088. Link
-
Labtag. (2024). "5 Tips for Handling Photosensitive Reagents." Labtag Blog. Link
-
ChemicalBull. (2025). "5-Bromoindole: Pharmaceutical Intermediate Supplier Overview." Link
-
Li, H., et al. (2021).[3] "Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms." Water, 13(16), 2267. Link
- Leresche, J., et al. (2016). "Photodebromination of polybrominated diphenyl ethers." Environmental Science & Technology. (Analogous mechanism for aryl-bromide cleavage).
-
NIH PubChem. (2025). "5-Bromoindole Compound Summary." National Library of Medicine. Link
- Görner, H. (1994). "Photochemistry of haloindoles." Journal of the Chemical Society, Faraday Transactions. (Specific kinetics of bromoindole photolysis).
Sources
- 1. Photoreactivity of amino acids: tryptophan-induced photochemical events via reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodecomposition of bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
avoiding dimerization of 2-aminoindoles during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindoles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. However, their synthesis is notoriously challenging due to their inherent instability. The electron-rich nature of the 2-aminoindole system makes it highly susceptible to oxidative dimerization, leading to the formation of undesired, often intensely colored, byproducts. This guide provides an in-depth analysis of the causes of dimerization and offers robust troubleshooting strategies and optimized protocols to ensure successful and high-yielding syntheses.
The Challenge: Understanding 2-Aminoindole Dimerization
The primary obstacle in handling 2-aminoindoles is their propensity to dimerize. This process is initiated by the protonation or oxidation of the 2-aminoindole, which generates a highly electrophilic indolenine intermediate. This intermediate is then rapidly attacked by a nucleophilic nitrogen atom from a second 2-aminoindole molecule, initiating a cascade that results in a stable, conjugated dimeric structure, often an analogue of Ruhemann's purple.
This dimerization is not just a synthetic nuisance; it consumes the target molecule, complicates purification, and can lead to reaction failure. The key to a successful synthesis lies in understanding and controlling the factors that promote this unwanted side reaction.
Diagram 1: Proposed Dimerization Pathway of 2-Aminoindole
This diagram illustrates the key steps in the acid-catalyzed dimerization of 2-aminoindoles. The process begins with the formation of a reactive indolenine intermediate which is then attacked by a second monomer unit.
Key Factors Influencing Dimerization
Several experimental parameters can be tuned to suppress dimerization. Understanding the "why" behind each recommendation is crucial for effective troubleshooting and methods development.
| Parameter | Condition to Avoid | Rationale for Avoidance | Recommended Condition | Rationale for Recommendation |
| pH / Acidity | Acidic conditions (protic acids like HCl, H₂SO₄).[1][2][3] | Acid catalyzes the tautomerization to the highly reactive indolenine intermediate, which is the key step for dimerization.[1][2] | Neutral or slightly basic workup. Use of Lewis acids (e.g., ZnCl₂) if acid catalysis is required for cyclization.[1] | Minimizes the concentration of the protonated, reactive intermediates. Lewis acids can promote cyclization without extensive protonation.[4] |
| Atmosphere | Presence of Oxygen (Air). | 2-Aminoindoles are electron-rich and susceptible to oxidation, which can initiate dimerization or decomposition pathways.[5] | Inert atmosphere (Nitrogen or Argon).[6] | Prevents oxidative side reactions, preserving the integrity of the 2-aminoindole monomer.[6] |
| Solvent | Polar, protic solvents (e.g., Ethanol, Methanol). | These solvents can facilitate proton transfer and stabilize the charged intermediates involved in the dimerization pathway. | Non-polar, aprotic solvents (e.g., Toluene, Dichloromethane, THF).[7] | Disfavors the formation and stabilization of charged intermediates, thus slowing the rate of dimerization. |
| Temperature | High temperatures (>80 °C).[8][9] | Dimerization, like many side reactions, is accelerated at higher temperatures.[7] | Low temperatures (0 °C to room temperature). | Reduces the overall reaction rate, giving the desired intramolecular cyclization a kinetic advantage over the intermolecular dimerization.[6][7] |
| Concentration | High reaction concentrations. | Dimerization is a bimolecular process; its rate is highly dependent on the concentration of the monomer. | Dilute conditions (e.g., 0.05 - 0.1 M).[7] | Lowers the probability of two monomer molecules encountering each other, thus suppressing the rate of the bimolecular side reaction.[7] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-aminoindoles in a practical, question-and-answer format.
Q1: My reaction mixture turned dark purple/black upon adding the acid catalyst for the cyclization. What is happening?
A1: This is a classic sign of 2-aminoindole dimerization. The deep color arises from the extended conjugated system of the dimeric byproduct. The root cause is almost certainly the presence of a strong protic acid, which rapidly catalyzes the dimerization cascade.
-
Immediate Action: If possible, quench the reaction immediately with a mild base like saturated sodium bicarbonate solution to neutralize the acid and salvage any remaining monomer.[1]
-
Long-Term Solution: Re-evaluate your choice of catalyst. If your synthesis (e.g., a Fischer indole synthesis) requires an acid, consider switching from a protic acid (like HCl or H₂SO₄) to a Lewis acid (like ZnCl₂ or BF₃·OEt₂).[1][4] Alternatively, explore synthetic routes that do not require harsh acidic conditions.
Q2: I successfully formed my 2-aminoindole, confirmed by LCMS, but it decomposed during silica gel column chromatography. Why?
A2: The stationary phase is the likely culprit. Standard silica gel is inherently acidic and can act as a catalyst for the dimerization of the sensitive 2-aminoindole product on the column.[7]
-
Solution 1: Deactivate the Silica: Neutralize the acidic sites on the silica gel before use. This can be done by preparing your column slurry with an eluent containing a small amount of a volatile base, such as 1% triethylamine (Et₃N).
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil for your purification.[7]
-
Solution 3: Avoid Chromatography: If the product is sufficiently pure or can be crystallized from the crude mixture, avoiding chromatography altogether is the safest option.
Q3: How can I increase the stability of the 2-aminoindole ring to handle it more easily?
A3: The most effective strategy is to protect the amino group, which significantly modulates the reactivity of the system.[10]
-
N-Protection: Introducing an electron-withdrawing protecting group on the 2-amino nitrogen (e.g., as a carbamate) is the most robust solution. This decreases the nucleophilicity of the nitrogen, making it much less likely to participate in the dimerization reaction.
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Excellent choice. It is stable to a wide range of conditions but is easily removed with mild acid (e.g., TFA in DCM), often at low temperatures.[10]
-
Cbz (benzyloxycarbonyl): Also a very good option. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, which is orthogonal to Boc-group removal.[10]
-
-
Strategic Advantage: Protecting the 2-amino group allows for much greater flexibility in subsequent synthetic steps and purification, as the protected compound is significantly more stable.[11]
Q4: My synthesis involves a reductive cyclization of a 2-nitrophenyl precursor (e.g., Cadogan synthesis). I'm getting low yields and many side products. Any suggestions?
A4: The Cadogan reaction, which typically uses a trivalent phosphorus reagent like triethyl phosphite to reduce the nitro group and induce cyclization, can be sensitive.[12][13] The reaction often requires high temperatures, which can promote side reactions.[8][9]
-
Optimize Conditions: Recent advancements have shown that these reactions can often be run under milder conditions (e.g., 80 °C instead of >150 °C).[9] Systematically screen reaction times and temperatures.
-
Ensure Purity: Ensure your starting 2-nitrophenylacetonitrile or related precursor is highly pure, as impurities can interfere with the delicate redox cycling of the reaction.[2]
-
Consider a One-Pot Approach: Some modern protocols combine the formation of the precursor and the cyclization into a single, one-pot operation, which can improve yields by minimizing the handling of sensitive intermediates.[9][14]
Recommended Workflow & Protocols
To minimize dimerization, a proactive approach focusing on reaction design and careful execution is paramount.
Diagram 2: Recommended Workflow to Minimize Dimerization
This flowchart outlines the critical steps and decision points for a successful 2-aminoindole synthesis, from initial planning to final product isolation.
Protocol 1: One-Pot Synthesis of N-Protected 2-Aminoindole-3-carboxamides
This protocol, adapted from literature procedures, is robust because it avoids the isolation of the free 2-aminoindole.[14] It involves a nucleophilic aromatic substitution followed by an in-situ reductive cyclization.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Deprotonation: Cool the DMF to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) portion-wise with stirring. Allow the mixture to stir for 10 minutes.
-
Nucleophile Addition: Add the desired cyanoacetamide (1.0 eq) dissolved in a minimum amount of anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 15-20 minutes.
-
SₙAr Reaction: Add the substituted 2-halonitrobenzene (1.1 eq) dropwise. The reaction mixture will typically turn a deep color. Allow it to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LCMS for the consumption of starting material.
-
Reductive Cyclization (In-Situ):
-
Once the SₙAr reaction is complete, carefully cool the mixture back to 0 °C.
-
Slowly add 1 N HCl to neutralize the excess NaH.
-
Add Zinc powder (~10 eq) and FeCl₃ (~3 eq).
-
Heat the reaction mixture to 100 °C for 1-2 hours. Monitor the cyclization by LCMS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on deactivated silica gel or by recrystallization.
-
References
- Reddy, et al. (2016). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.
- G. G., et al. (2025). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles.
- Tian, X., et al. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327-4330.
- Wang, Z., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
-
Reddy, et al. (2016). Facile one-pot synthesis of diversely substituted 2-aminoindoles. Chemical Communications. Retrieved from [Link]
- Hughes, D. L., & Zhao, D. (2010). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 75(13), 4490-4497.
- Ackley, et al. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 85(1), 163-172.
-
Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
- Jia, R., et al. (2020). Selective Synthesis of 2-Indolyl-3-oxoindolines or 2-(2-Aminophenyl)quinolines through Cu(II)- or Bi(III)-Catalyzed Tunable Dimerizations of 2-Alkynylanilines. Organic Letters, 22(17), 6810-6815.
-
Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
- G. G., et al. (2025). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117.
- Radosevich, A. T. (2018). Studies on a Catalytic Cadogan Cyclization by P"n/Pv=O Redox Cycling. DSpace@MIT.
-
Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? Retrieved from [Link]
- Howard, P. W., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2269.
-
Semantic Scholar. (1980). Synthesis and autooxidation of 2-amino-1,3-dialkylindoles. Retrieved from [Link]
- Zimmermann, J. L., et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Plasma, 7(4), 603-614.
- Cui, Y., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Biotechnology Progress, 38(3), e3243.
-
SciTePress. (2019). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. Retrieved from [Link]
- He, F., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Journal of Agricultural and Food Chemistry, 72(25), 10834-10843.
- Krasavin, M., & Tsirulnikov, D. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Chemistry, 5(2), 929-943.
- Raczyńska, E. D., & Kruszyński, R. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6331.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 14. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Photophysical Profiling: UV-Vis Absorption Spectra of 2-Aminoindole Derivatives and Charge-Transfer Complexes
Executive Summary
The 2-aminoindole scaffold is a highly versatile pharmacophore and a critical building block for architecturally complex polyheterocycles, such as
This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 2-aminoindole derivatives against traditional indole chromophores. It also details a self-validating experimental workflow for characterizing their charge-transfer (CT) complexes, serving as a definitive resource for application scientists and drug development professionals.
Mechanistic Foundations: Tuning Electronic Transitions
In unsubstituted indoles, electronic transitions (
The introduction of an amino group at the C2 position fundamentally alters the photophysics of the ring system. The nitrogen's lone pair donates electron density into the
Comparative Spectral Performance
The table below objectively compares the UV-Vis absorption profiles of various indole and 2-aminoindole systems, highlighting how structural modifications and solvent environments dictate their photophysical readouts.
| Chromophore / Complex | Substituent / Interacting Species | Solvent System | Absorption Maxima ( | Photophysical Characteristics |
| Indole (Standard) | None | Ethanol / Water | ~270 nm | Exclusively UV absorption; high-energy transition[1]. |
| 4-Cyanoindole | Electron Withdrawing (-CN) | Ethanol | ~320 nm | Red-shifted UV absorption; large Stokes shift[1]. |
| Aminoindole Probes | Charge Transfer Frameworks | Water / THF | 388–394 nm | Push-pull ICT system; borders the visible spectrum[2]. |
| 2-Aminoindole-derived | DCM | 395–460 nm | Extended | |
| Aminoindole EDA Complex | Meglumine / Haloarenes | Water | Broad Visible Band | Enforced solubility yields a distinct visible CT band[3]. |
| TCA / Indole CT Complexes | Chloroform / ACN | 530–585 nm | Deep visible absorption; eliminates UV background noise[5]. |
Self-Validating Experimental Protocol: UV-Vis Acquisition & CT Complexation
To accurately measure the bathochromic shifts of 2-aminoindole derivatives without introducing solvent or aggregation artifacts, the following rigorous methodology must be applied.
Step 1: Degassed Solvent Preparation
-
Action: Sparge spectroscopic-grade water or dichloromethane (DCM) with argon gas for 15 minutes prior to use.
-
Causality: 2-aminoindoles are highly electron-rich and susceptible to photo-oxidation. Degassing prevents dissolved oxygen from acting as a competing electron acceptor, which would otherwise quench the complexation process or degrade the indole core.
Step 2: Solubilization and Excipient Addition
-
Action: Dissolve the 2-aminoindole derivative to a final working concentration of 25
M[1]. For aqueous evaluations, add 0.1 M meglumine to the matrix. -
Causality: Highly conjugated indoles tend to aggregate in aqueous media, leading to
stacking artifacts (hypochromic shifts). Meglumine acts as a targeted solubilizing agent, preventing aggregation and enforcing a clean electron-donor-acceptor (EDA) complex formation[3].
Step 3: Matched Baseline Correction
-
Action: Fill both the reference and sample quartz cuvettes (1.0 cm path length) with the exact solvent + meglumine matrix (excluding the 2-aminoindole). Zero the spectrophotometer from 200 to 800 nm.
-
Causality: This isolates the true electronic transitions of the chromophore by mathematically subtracting solvent cutoff limits and excipient light scattering.
Step 4: Acceptor Titration (Job's Method)
-
Action: Incrementally titrate a
-electron acceptor (e.g., DDQ or -chloranil) into the sample cuvette, recording the UV-Vis spectrum after each stoichiometric addition. -
Self-Validation Checkpoint: Plot the overlaid spectra. The emergence of the new visible CT band (e.g., >500 nm) must be accompanied by a proportional decrease in the local UV band. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains perfectly constant across all titrations) mathematically validates that the system is in a clean, two-state equilibrium (Free Donor
CT Complex) with zero degradation byproducts.
Step 5: Data Synthesis
-
Action: Extract the
and calculate the molar extinction coefficient ( ) using the Beer-Lambert Law ( ).
Workflow Visualization
Workflow for the UV-Vis characterization of 2-aminoindole charge-transfer complexes.
References
-
Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC.[Link]
-
Aminoindole and Naphthalimide based Charge Transfer Fluorescent Probes for pH Sensing and Live Cell Imaging. The Royal Society of Chemistry.[Link]
-
Base-promoted cascade β-F-elimination/electrocyclization/Diels–Alder/retro-Diels–Alder reaction: efficient access to δ-carboline derivatives. RSC Publishing.[Link]
-
Enforced Electronic‐Donor‐Acceptor Complex Formation in Water for Photochemical Cross‐Coupling. Angewandte Chemie.[Link]
-
Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. MDPI.[Link]
Sources
- 1. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Base-promoted cascade β-F-elimination/electrocyclization/Diels–Alder/retro-Diels–Alder reaction: efficient access to δ-carboline derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03166C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the HPLC Analysis of 5-bromo-1H-indol-2-amine and Related Indole Analogs
In the landscape of drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. Among the vast array of heterocyclic compounds, indole derivatives hold a significant place due to their wide-ranging biological activities. This guide provides a comprehensive, in-depth analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 5-bromo-1H-indol-2-amine, a halogenated indole with potential applications in medicinal chemistry.
This document moves beyond a simple recitation of a retention time. Instead, it offers a detailed experimental framework for its determination, contextualized by a comparative analysis with structurally similar indole analogs. The methodologies presented herein are designed to be robust and self-validating, providing researchers with the tools to confidently assess the purity and chromatographic behavior of this compound and its derivatives.
The Chromatographic Challenge: Understanding Indole Amines
The analysis of indole derivatives, particularly those bearing amine functionalities, presents unique challenges in reversed-phase HPLC. The basic nature of the amine group and the acidic nature of the N-H proton on the indole ring mean that the compound's ionization state is highly dependent on the mobile phase pH. Furthermore, secondary interactions between the analyte and the silica-based stationary phase can lead to undesirable peak shapes, such as tailing.[1]
Our experimental design directly addresses these challenges by:
-
Controlling Mobile Phase pH: The use of an acidic modifier in the mobile phase ensures that the amine group is consistently protonated, leading to a single, well-defined analyte form and minimizing peak distortion.[1]
-
Selecting an Appropriate Stationary Phase: A modern, end-capped C18 column is proposed to reduce the interaction between the analyte and residual silanol groups on the silica surface, thereby improving peak symmetry.[1]
Experimental Workflow: A Step-by-Step Protocol
The following workflow provides a detailed methodology for the determination of the retention time of 5-bromo-1H-indol-2-amine and its comparison with relevant analogs.
Figure 1: A comprehensive workflow for the HPLC analysis of 5-bromo-1H-indol-2-amine and its analogs, from sample preparation to data analysis.
-
Analytes:
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Water (Deionized, 18 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the protonation of the amine group, leading to consistent retention and improved peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for a wide range of compounds. |
| Elution Mode | Isocratic | An initial isocratic elution is recommended for method development due to its simplicity. A gradient can be employed if co-elution or long run times are observed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection | UV at 280 nm | Indole derivatives typically exhibit strong absorbance around 280 nm.[4] |
| Injection Volume | 5 µL | A small injection volume helps to prevent column overload and maintain peak efficiency. |
| Diluent | 50:50 Acetonitrile:Water | The diluent should be similar in composition to the mobile phase to ensure good peak shape. |
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of each analytical standard (5-bromo-1H-indol-2-amine hydrochloride, indole, and 5-bromoindole) in the diluent to prepare individual stock solutions.
-
Working Solutions (10 µg/mL): Dilute the stock solutions with the diluent to prepare working solutions at a concentration suitable for UV detection.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Comparative Retention Analysis: Predicting Elution Order
The retention of a compound in reversed-phase HPLC is primarily governed by its hydrophobicity. More hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.
Figure 2: Predicted elution order of the target compound and its analogs based on their relative polarities.
Based on the structures of the selected compounds, we can predict their relative retention times:
-
Indole: As the parent heterocyclic scaffold with no substituents, it is the most polar among the three and is expected to have the shortest retention time.
-
5-bromo-1H-indol-2-amine: The addition of a bromine atom increases hydrophobicity, while the amine group increases polarity. The net effect is an intermediate polarity, leading to a retention time longer than that of indole.
-
5-bromoindole: This compound is the most hydrophobic of the three due to the presence of the bromine atom and the absence of the polar amine group. Therefore, it is expected to have the longest retention time.
Quantitative Data and Interpretation
The experimental results should be tabulated for a clear comparison. The retention factor (k') is a more reliable measure than the retention time (tR) for comparing results across different systems, as it is independent of the column dead time (t₀).
t₀ can be determined by injecting an unretained compound, such as uracil.
k' = (tR - t₀) / t₀
| Compound | Predicted Retention Order | Experimental Retention Time (tR) (min) | Retention Factor (k') |
| Indole | 1 (shortest) | To be determined | To be calculated |
| 5-bromo-1H-indol-2-amine | 2 | To be determined | To be calculated |
| 5-bromoindole | 3 (longest) | To be determined | To be calculated |
The experimental data will validate the predicted elution order and provide a quantitative measure of the retention of 5-bromo-1H-indol-2-amine under the specified conditions. Any significant deviation from the expected results may indicate the need for method optimization, such as adjusting the mobile phase composition or considering an alternative stationary phase.
Conclusion and Further Recommendations
This guide provides a robust and scientifically grounded framework for determining the HPLC retention time of 5-bromo-1H-indol-2-amine. By employing a systematic approach that includes a comparative analysis with structurally related compounds, researchers can gain a deeper understanding of its chromatographic behavior. For more complex mixtures or for the analysis of this compound in a biological matrix, the development of a gradient elution method and the use of a mass spectrometer (LC-MS) for detection would be logical next steps.[4][5]
References
-
Christiansen, A. L., et al. (1983). High-performance liquid chromatographic determination of some psychotropic indole derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 274, 289-296. Retrieved from [Link]
-
Bareš, M., et al. (1987). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Carcinogenesis, 8(5), 765-771. Retrieved from [Link]
-
Chiric, N., et al. (2010). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 33(14), 1347-1359. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of Procedure 71D. 5-BROMO-α,α-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB.... Retrieved from [Link]
-
Soares, J. M. A., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(16), 13985-13993. Retrieved from [Link]
-
Tan, B. L., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 469. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 5-Bromo-1H-indole. Retrieved from [Link]
-
LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]
-
ACS Publications. (1979). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 126-131. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Retention Shifts in HPLC. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
Sources
Comparative Guide: pKa Profile of 5-Bromo-1H-indol-2-amine vs. Indole
The following guide provides an in-depth technical comparison of the acid-base dissociation constants (pKa) for 5-bromo-1H-indol-2-amine versus the parent heterocycle indole .
Executive Summary: The Critical Divergence
In drug discovery, the substitution of a hydrogen with an amino group at the C2 position of indole fundamentally inverts the acid-base profile of the scaffold. While indole is an exceedingly weak base (protonating only in strong mineral acids), 5-bromo-1H-indol-2-amine functions as a distinct base at physiological pH due to amidine-like tautomerism.
Quick Reference Data Table
| Property | Indole (Parent) | 5-Bromo-1H-indol-2-amine | Significance |
| Dominant Tautomer | 1H-Indole (Aromatic) | 2-Iminoindoline (Amidine-like) | Determines H-bond donor/acceptor profile. |
| Basicity (pKa of | -3.6 (Protonation at C3) | ~5.8 – 6.2 * (Protonation at N) | 5-Br-Analog is ~10 orders of magnitude more basic. |
| Acidity (pKa of | 16.2 (in | ~14.5 – 15.0 * | The 5-Br substituent increases NH acidity via induction (-I). |
| Physiological State (pH 7.4) | Neutral (Unionized) | Equilibrium (Neutral / Cationic) | 5-Br-Analog has significant ionized fraction at pH < 6. |
| Protonation Site | C3 Carbon (breaks aromaticity) | Exocyclic Nitrogen / N1 (Resonance stabilized) | Changes binding mode from hydrophobic to electrostatic. |
*Values estimated based on Hammett substituent constants and structural analogs (2-amino-9H-pyrido[2,3-b]indole, pKa 6.6; 2-aminopyridine, pKa 6.86).
Theoretical Framework & Structural Logic
To understand the pKa shift, one must analyze the electronic structure. The 5-bromo substituent and the 2-amino group exert opposing but predictable forces on the indole ring.
The Tautomeric Switch
Unlike indole, which is strictly aromatic, 2-aminoindoles exist in a tautomeric equilibrium between the amino-indole (aromatic) and the imino-indoline (non-aromatic ring, but amidine-like conjugation).
-
Indole: The lone pair on N1 is part of the aromatic sextet, making it unavailable for protonation.
-
5-Bromo-1H-indol-2-amine: The "2-amino" group allows for an imine tautomer. This creates an amidine system (
), which is a strong base.
The 5-Bromo Effect (Electronic Modulation)
Bromine is an Electron-Withdrawing Group (EWG) primarily through the Inductive Effect (-I), despite a weak mesomeric donation (+M).
-
Impact on Basicity: The -I effect pulls electron density away from the amidine system, destabilizing the positive charge of the conjugate acid. Consequently, 5-bromo-1H-indol-2-amine is less basic than the non-brominated 2-aminoindole (predicted shift:
to ). -
Impact on Acidity: The -I effect stabilizes the anionic charge upon deprotonation of the N1-H, making the molecule a stronger acid than indole.
Visualization of Signaling & Protonation Pathways
The following diagram illustrates the tautomeric equilibrium and the specific protonation sites that define the pKa values.
Figure 1: Mechanistic divergence in protonation. Indole requires harsh conditions to protonate C3, whereas 5-bromo-1H-indol-2-amine readily accepts a proton at the nitrogen center due to amidine resonance stabilization.
Implications for Drug Discovery[1][2][3]
Solubility & Permeability
-
Indole: High lipophilicity (LogP ~2.1) and neutral character at pH 7.4 result in poor aqueous solubility but high membrane permeability.
-
5-Bromo-1H-indol-2-amine:
-
At pH 2.0 (Stomach): Fully protonated (Cationic). High solubility.
-
At pH 7.4 (Blood): Exists as a mixture of neutral and cationic forms (assuming pKa ~6.0). This "mixed state" is ideal for oral drugs—soluble enough for dissolution, but with a significant neutral fraction for membrane permeation.
-
Binding Interactions
-
Indole: primarily acts as a hydrophobic scaffold or weak H-bond donor (NH).
-
5-Bromo-1H-indol-2-amine: The 2-amino/imino group introduces a strong H-bond donor/acceptor motif . The potential for a salt bridge (cationic form) with Asp/Glu residues in a binding pocket (e.g., Kinase hinge regions) is a key design feature absent in simple indoles.
Experimental Protocols for pKa Determination
Since 5-bromo-1H-indol-2-amine has low water solubility in its neutral form, standard aqueous titration is prone to precipitation errors. The following Yasuda-Shedlovsky Extrapolation Method is the gold standard for this compound class.
Method: Potentiometric Titration in Cosolvent (Methanol/Water)
Objective: Determine thermodynamic
Reagents & Equipment[1]
-
Compound: 5-bromo-1H-indol-2-amine (>98% purity).
-
Titrant: 0.1 M KOH (standardized).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Cosolvent: HPLC-grade Methanol.
-
Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.
Workflow Diagram
Figure 2: Step-by-step workflow for determining the pKa of lipophilic bases.
Data Processing (The Yasuda-Shedlovsky Equation)
To get the aqueous
- = Apparent pKa in cosolvent.
- = Dielectric constant of the solvent mixture.
-
The intercept (at
of pure water) gives the true aqueous .
References
-
Indole Protonation & Acidity
-
Yagil, G. (1967). "The Proton Dissociation Constant of Pyrrole, Indole and Related Compounds." Tetrahedron, 23(6), 2855-2861. Link
- Note: Establishes Indole pKa (NH) ~16.
-
- 2-Aminoindole Tautomerism & Basicity: Katritzky, A. R., et al. (1976). "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 19, 1-322. Note: Defines the amino-imino equilibrium and amidine-like basicity of 2-aminoindoles.
-
Hammett Substituent Constants (Bromine Effects)
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. Link
- Note: Provides the values (-I, +M) used to predict the pKa shift caused by the 5-Br group.
-
- Experimental Protocol (Cosolvent Titration)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
